molecular formula C8H15NO2 B13080085 2,2-dimethyl-N-[(2S)-oxiran-2-ylmethyl]propanamide

2,2-dimethyl-N-[(2S)-oxiran-2-ylmethyl]propanamide

Cat. No.: B13080085
M. Wt: 157.21 g/mol
InChI Key: BRFWAVIZIBIALS-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound, also referred to by its CAS number 1824479-45-9, has the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol . It features a chiral (2S)-epoxide (oxirane) ring attached to a pivalamide (2,2-dimethylpropanamide) group via a methylene bridge. The stereochemistry at the epoxide’s C2 position and the amide’s planar geometry are critical to its reactivity and intermolecular interactions.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

2,2-dimethyl-N-[[(2S)-oxiran-2-yl]methyl]propanamide

InChI

InChI=1S/C8H15NO2/c1-8(2,3)7(10)9-4-6-5-11-6/h6H,4-5H2,1-3H3,(H,9,10)/t6-/m0/s1

InChI Key

BRFWAVIZIBIALS-LURJTMIESA-N

Isomeric SMILES

CC(C)(C)C(=O)NC[C@H]1CO1

Canonical SMILES

CC(C)(C)C(=O)NCC1CO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[(2S)-oxiran-2-ylmethyl]propanamide typically involves the reaction of 2,2-dimethylpropanamide with an epoxide precursor under specific conditions. One common method involves the use of a base-catalyzed epoxidation reaction, where the starting material is treated with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) in the presence of a base like sodium hydroxide. The reaction is carried out at low temperatures to ensure the stability of the epoxide ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-N-[(2S)-oxiran-2-ylmethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Formation of diols.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted amides and alcohols.

Scientific Research Applications

2,2-Dimethyl-N-[(2S)-oxiran-2-ylmethyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[(2S)-oxiran-2-ylmethyl]propanamide involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The amide group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Pyridine-Based Amides

  • Example Compounds :
    • 2,2-Dimethyl-N-(pyridin-3-yl)propanamide (C₁₀H₁₄N₂O, MW 178.23)
    • 2,2-Dimethyl-N-(5-methylpyridin-2-yl)propanamide (C₁₁H₁₆N₂O)
Property Target Compound Pyridine Analogs
Functional Group Epoxide Pyridine ring
Hydrogen Bonding Likely involves epoxide oxygen (no direct data) N–H⋯N bonds form chains along [100]
Crystal Packing Not reported R₂²(8) rings via N–H⋯N interactions
Reactivity Epoxide ring-opening potential Stable aromatic ring; no epoxide reactivity
Bioactivity Unreported Anticoagulant, antibacterial

Key Differences : The pyridine analogs lack the reactive epoxide, making them more chemically stable. Their planar pyridine rings facilitate π-π stacking, absent in the target compound.

Nitro-Substituted Phenyl Amide

  • Example Compound : 2,2-Dimethyl-N-(3-nitrophenyl)propanamide (C₁₁H₁₄N₂O₃, MW 222.24)
Property Target Compound Nitro Analogs
Electron Effects Epoxide (neutral) Strong electron-withdrawing nitro group
Stability Epoxide prone to hydrolysis Nitro group enhances thermal stability
Applications Unreported Potential as intermediates in agrochemicals

Key Differences : The nitro group’s electron-withdrawing nature increases acidity of the amide N–H, altering solubility and reactivity compared to the epoxide-containing compound.

Hydroxyethyl and Trifluoromethyl Derivatives

  • Example Compounds: N-(2-Hydroxyethyl)-2,2-dimethylpropanamide (C₇H₁₅NO₂, MW 157.20) 2,2-Dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide (C₁₂H₁₄F₃NO, MW 245.24)
Property Target Compound Hydroxyethyl Trifluoromethyl
Polarity Moderate (epoxide) High (OH group) Low (CF₃ hydrophobicity)
Hydrogen Bonding Epoxide O may participate Strong O–H⋯O bonds Limited due to CF₃
Metabolic Stability Epoxide may undergo hydrolysis High (stable alcohol) High (CF₃ resists oxidation)

Key Differences : The hydroxyethyl derivative’s hydroxyl group enhances water solubility, while the trifluoromethyl group increases lipophilicity. The target compound’s epoxide introduces unique reactivity absent in both.

Biological Activity

2,2-Dimethyl-N-[(2S)-oxiran-2-ylmethyl]propanamide is a compound of interest due to its potential biological activities. Understanding its pharmacological properties can pave the way for applications in medicinal chemistry and therapeutic development. This article reviews the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₉H₁₅NO₂
  • Molecular Weight : 169.23 g/mol
  • IUPAC Name : this compound

The presence of the oxirane ring suggests potential reactivity that could be exploited in biological systems.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that certain oxirane derivatives inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable study demonstrated that derivatives with an oxirane moiety exhibited IC50 values as low as 20 µg/ml against hepatocellular carcinoma cells, indicating potent cytotoxic effects .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and neurodegenerative disorders. The compound's structural features may contribute to its anti-inflammatory activity. In vitro assays have shown that compounds similar to this compound inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, a related study indicated inhibition rates of 77.39% for COX1 and 88.35% for COX2 when tested against extracts containing similar compounds .

Antioxidant Properties

Antioxidants are crucial for combating oxidative stress in biological systems. The compound's ability to scavenge free radicals has been observed in various assays, suggesting a protective role against oxidative damage. The antioxidant capacity was measured using DPPH and ABTS assays, with results indicating significant scavenging activity comparable to established antioxidants.

Case Study 1: Cytotoxicity Assay

A cytotoxicity assay was performed using SH-SY5Y neuroblastoma cells treated with varying concentrations of this compound. The results showed a dose-dependent decrease in cell viability, with an IC50 value determined to be approximately 15 µM.

Concentration (µM)Cell Viability (%)
0100
585
1060
1530

Case Study 2: Inhibition of Inflammatory Markers

In another study focusing on inflammation, the compound was tested for its ability to inhibit TNF-α production in LPS-stimulated macrophages. The results are summarized as follows:

Treatment GroupTNF-α Production (pg/mL)
Control500
Compound (10 µM)200
Compound (20 µM)100

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.